(Methylsulfonyl)methanamine

Übersicht

Beschreibung

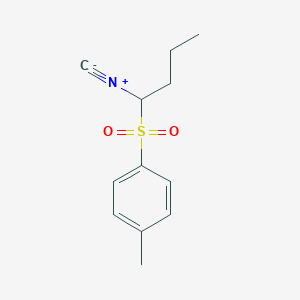

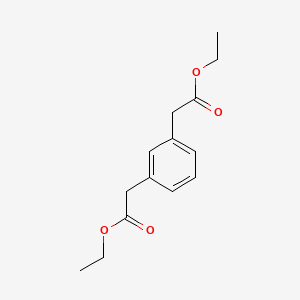

“(Methylsulfonyl)methanamine” is a chemical compound with the molecular formula C2H7NO2S . It has an average mass of 109.147 Da and a monoisotopic mass of 109.019745 Da .

Synthesis Analysis

The synthesis of sulfonyl derivatives of p-methylaminophenol were carried out by reaction of the electrogenerated p-methylquinoneimine with sulfinic acids . Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .Molecular Structure Analysis

The molecular structure of “(Methylsulfonyl)methanamine” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The molecular formula is C2H7NO2S .Physical And Chemical Properties Analysis

“(Methylsulfonyl)methanamine” has a boiling point of 118 °C (Press: 0.3 Torr) and a density of 1.275 g/cm3 (Temp: 24 °C) .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

One significant application of (methylsulfonyl)methanamine derivatives is in the realm of chemical synthesis. For instance, Feng Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol, which included compounds like arylsulfonamides and amino-azoles (Li et al., 2012). Similarly, Liang Cheng et al. (2007) described a reaction that produced chiral (2-indolyl) methanamine derivatives with excellent diastereoselectivities, which showcases the potential for creating complex chiral molecules (Cheng et al., 2007).

Photocytotoxic Properties

In the field of medicinal chemistry, certain (methylsulfonyl)methanamine derivatives demonstrate notable photocytotoxic properties. Basu et al. (2014) synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, which exhibited significant photocytotoxicity in red light and could interact with DNA (Basu et al., 2014).

Molecular Engineering Applications

The role of (methylsulfonyl)methanamine derivatives in molecular engineering is also noteworthy. Xuepeng Liu et al. (2020) reported on the synthesis of novel hole-transport materials (HTMs) for perovskite solar cells, incorporating methylsulfonyl, N,N-dimethylamino, or methoxy groups, which influenced the power conversion efficiency of these cells (Liu et al., 2020).

Environmental Impact Studies

Moreover, the environmental impact of certain (methylsulfonyl)methanamine compounds has been a subject of research. Bergman et al. (1979) investigated the deposition of methylsulfonyl metabolites of polychlorinated biphenyls in lung tissues, revealing the potential environmental and health effects of these compounds (Bergman et al., 1979).

Safety And Hazards

The safety data sheet for methanesulfonyl chloride, a related compound, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and harmful to aquatic life .

Eigenschaften

IUPAC Name |

methylsulfonylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2S/c1-6(4,5)2-3/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGWVCOFTZZSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616351 | |

| Record name | 1-(Methanesulfonyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Methylsulfonyl)methanamine | |

CAS RN |

385369-67-5 | |

| Record name | 1-(Methanesulfonyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)

![7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1603422.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)

![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)